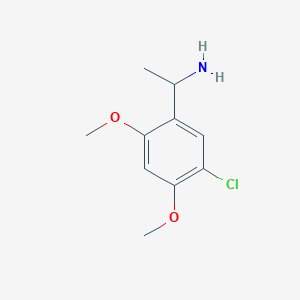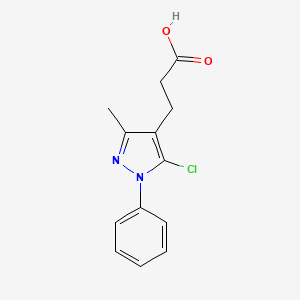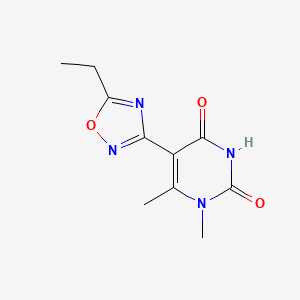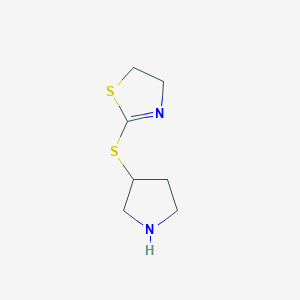
2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole is a heterocyclic compound that features a pyrrolidine ring fused with a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of pyrrolidine derivatives with thiazole precursors. One common method includes the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a thiazole compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the pyrrolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the thiazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Thiazole: A sulfur and nitrogen-containing heterocycle with applications in medicinal chemistry.
Pyrrolidine-2-one: A derivative of pyrrolidine with different biological activities.
Uniqueness
2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole is unique due to its combined structural features of both pyrrolidine and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C7H12N2S2 |
|---|---|
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
2-pyrrolidin-3-ylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H12N2S2/c1-2-8-5-6(1)11-7-9-3-4-10-7/h6,8H,1-5H2 |
Clé InChI |
ZOCYIHWHQHVNDN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1SC2=NCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13201486.png)
![8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B13201496.png)
![[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13201500.png)
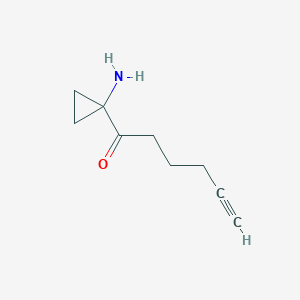
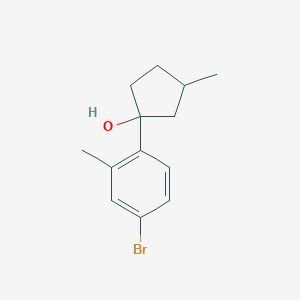

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13201521.png)
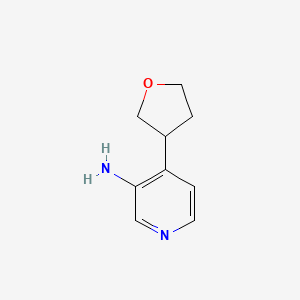
![N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide](/img/structure/B13201531.png)
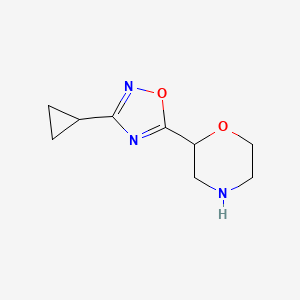
![1-[(Azepan-3-yl)methyl]-3-ethylurea](/img/structure/B13201535.png)
